molecular formula C8H7FN4 B15046235 2-Fluoro-5-(1h-1,2,4-triazol-1-yl)aniline

2-Fluoro-5-(1h-1,2,4-triazol-1-yl)aniline

Cat. No.: B15046235
M. Wt: 178.17 g/mol
InChI Key: VCNLIRXUXBLXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline is an organic compound with the molecular formula C8H7FN4. It is a derivative of aniline, where the hydrogen atom at the 5-position is replaced by a 1H-1,2,4-triazol-1-yl group and the hydrogen atom at the 2-position is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
  • 2-Methyl-5-(1H-1,2,4-triazol-1-yl)aniline
  • 4-(1H-1,2,4-Triazol-1-yl)aniline

Comparison:

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-fluoro-5-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-5-11-4-12-13/h1-5H,10H2

InChI Key

VCNLIRXUXBLXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.